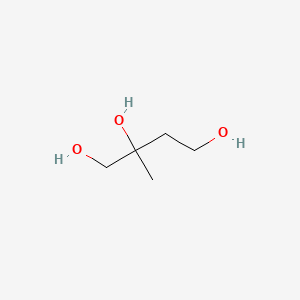

2-Methylbutane-1,2,4-triol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-5(8,4-7)2-3-6/h6-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHGSPUTABMVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978612 | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62875-07-4 | |

| Record name | 2-Methyl-1,2,4-butanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62875-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062875074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutane-1,2,4-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutane-1,2,4-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Branched Chain Polyol Chemistry

2-Methylbutane-1,2,4-triol is an organic compound classified as a branched-chain polyol. wikipedia.org Polyols are organic compounds that contain multiple hydroxyl (-OH) functional groups. wikipedia.org The structure of this compound consists of a four-carbon butane (B89635) backbone with a methyl group and three hydroxyl groups attached at positions 1, 2, and 4. This branched structure and the presence of multiple hydroxyl groups impart specific chemical and physical properties to the molecule, influencing its reactivity, solubility, and use in various chemical syntheses. cymitquimica.com

Branched-chain polyols, like this compound, are a subclass of polyols characterized by a non-linear carbon chain. This branching affects the molecule's spatial arrangement and can influence the accessibility and reactivity of its hydroxyl groups. In polymer chemistry, the structure of polyols, including their degree of branching and the number of hydroxyl groups, is a critical factor in determining the properties of the resulting polymers, such as polyurethane. l-i.co.ukkimpur.com For instance, more highly branched polyols can lead to polymers with a higher degree of cross-linking. l-i.co.uk

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C5H12O3 guidechem.comnih.gov |

| Molecular Weight | 120.15 g/mol guidechem.comnih.gov |

| IUPAC Name | This compound nih.govchem-space.com |

| CAS Number | 62875-07-4 nih.govachemblock.com |

| Hydrogen Bond Donor Count | 3 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Rotatable Bond Count | 3 guidechem.com |

Significance in Contemporary Organic Synthesis

2-Methylbutane-1,2,4-triol serves as a versatile building block in organic synthesis. lookchem.com Its multiple hydroxyl groups provide active sites for a variety of chemical reactions, allowing for the creation of more complex molecules. The chiral nature of this compound, which exists as different stereoisomers, makes it a valuable component in asymmetric synthesis, where the goal is to create specific three-dimensional molecular structures. ambeed.comsigmaaldrich.com

The development of efficient methods for constructing such chiral building blocks is crucial for the synthesis of many pharmaceutical agents and complex natural products. acs.org For example, a related versatile building block, (S)-3-(hydroxymethyl)butane-1,2,4-triol, has been synthesized and used in the creation of a new class of (dihydro-)N-homo(phyto)ceramides. acs.orgacs.org This highlights the potential of similar branched-chain triols in the synthesis of biologically relevant molecules.

The applications of this compound and its derivatives extend to various fields, including the synthesis of novel polymers. Low molecular weight polyols are widely used in polymer chemistry as crosslinking agents and chain extenders. wikipedia.org For example, they are essential in the production of alkyd resins used in paints and coatings, and in the formation of polyurethanes. wikipedia.orgl-i.co.uk

Overview of Key Academic Research Trajectories

Chiral Properties and Enantiomeric Forms of this compound

This compound is a chiral polyol with the molecular formula C₅H₁₂O₃. nih.gov The chirality of the molecule arises from the presence of a stereocenter at the second carbon atom (C2), which is bonded to four different groups: a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), a 2-hydroxyethyl group (-CH₂CH₂OH), and a hydroxyl group (-OH). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-2-methylbutane-1,2,4-triol and (R)-2-methylbutane-1,2,4-triol.

These enantiomers possess identical physical properties, such as boiling point and density, when measured under achiral conditions. However, they exhibit distinct behavior in the presence of other chiral entities, most notably their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude. This optical activity is a defining characteristic of chiral compounds. The specific rotation is a key parameter used to characterize the enantiomers and determine their purity.

The spatial arrangement of the atoms, or stereochemistry, is crucial as it dictates how the molecule interacts with other chiral molecules, such as enzymes or chiral catalysts, which is fundamental to its biological activity and its use as a chiral building block in synthesis. ajchem-b.com

Asymmetric Synthesis Strategies for Enantiopure this compound

The synthesis of enantiomerically pure forms of this compound is essential for its application in pharmaceuticals and other specialized materials. Several strategies in asymmetric synthesis are employed to achieve this, broadly categorized as chiral pool synthesis, catalyst-controlled synthesis, and enzymatic methods.

Chiral Pool Synthesis: This strategy utilizes naturally occurring chiral molecules as starting materials. A direct synthesis of (S)-2-methylbutane-1,2,4-triol has been achieved starting from (S)-citramalic acid. This approach involves the esterification of the acid followed by reduction, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the desired chiral triol. Similarly, the closely related chiral compound (S)-1,2,4-butanetriol can be synthesized with high optical purity (over 99% enantiomeric excess) by the reduction of (S)-malic acid dimethyl ester using sodium borohydride. google.comchemicalbook.com

Catalyst-Controlled Asymmetric Synthesis: These methods use a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.

Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation is a powerful method for converting alkenes into chiral vicinal diols. mdpi.comwikipedia.org For the synthesis of this compound, a suitable prochiral alkene, such as 2-methyl-3-buten-1-ol, could be subjected to this reaction. Using a catalytic amount of osmium tetroxide and a chiral ligand (derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD)), the double bond can be dihydroxylated to produce the C2 and a new C4 stereocenter with predictable stereochemistry. wikipedia.orgorganic-chemistry.org The choice between the AD-mix-α and AD-mix-β reagent mixtures determines which enantiomer of the diol is formed. organic-chemistry.org

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral alkene or ketone using a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) with a chiral ligand. ajchem-b.com This method is widely used to produce optically active compounds with high enantioselectivity and is a viable pathway for producing chiral polyols from unsaturated precursors. ajchem-b.com

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.

Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the chiral product. The biohydrolysis of 2,2-disubstituted oxiranes using bacterial epoxide hydrolases can produce enantiomerically enriched epoxides and diols, which serve as valuable building blocks for further synthesis. google.com

Whole-Cell Biotransformation: Engineered microorganisms can be designed to perform specific chemical transformations. For instance, a one-pot process combining the enzymatic hydroxymethylation and asymmetric reduction of a simple starting material has been developed to synthesize optically pure 1,2,4-butanetriol (B146131). researchgate.netresearchgate.net This approach utilizes enzymes like carbonyl reductases to create the chiral center with high selectivity. researchgate.net

Methodologies for Absolute Configuration Assignment in Polyols

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule like this compound is a critical step in its characterization. Several powerful analytical techniques are employed for this purpose in polyols.

Circular Dichroism (CD) Spectroscopy: This is one of the most effective methods for assigning the absolute configuration of polyols. The technique relies on the differential absorption of left and right circularly polarized light by a chiral molecule. For polyols, a common approach is the "exciton chirality method." In this method, the hydroxyl groups of the polyol are derivatized with a suitable chromophore, such as benzoate (B1203000) or p-methoxycinnamate. The spatial interaction between these chromophores leads to a characteristic split CD spectrum, known as a Cotton effect. The sign of this Cotton effect can be directly correlated to the absolute stereochemistry of the chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR can confirm the connectivity of a molecule, it cannot typically distinguish between enantiomers. However, by using chiral derivatizing agents or chiral solvating agents, it is possible to convert the enantiomers into diastereomers or diastereomeric complexes, which are distinguishable by NMR. Furthermore, advanced J-based NMR analysis can help determine the relative configuration of adjacent stereocenters in complex polyols.

Chromatographic Methods:

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques use a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. This is also a primary method for determining the enantiomeric excess (ee) of a chiral sample.

An integrated approach, often combining data from NMR and CD spectroscopy, provides the most reliable assignment of absolute configuration for complex polyols.

Influence of Stereochemistry on Chemical Reactivity and Interactions

The two enantiomers of a chiral compound have identical chemical reactivity when reacting with achiral reagents. However, their reactivity differs significantly when they interact with other chiral substances, a principle known as chiral recognition. This difference is fundamental to many processes in biology and chemistry.

Biological Activity: The biological effects of many pharmaceuticals and bioactive compounds are highly dependent on their stereochemistry. This is because biological systems, particularly enzymes and receptors, are made of chiral components (L-amino acids and D-sugars) and thus provide a chiral environment. The precise three-dimensional shape of a molecule determines its ability to bind to a specific enzyme's active site or a receptor. For polyols, the spatial arrangement of the hydroxyl groups is critical for forming specific hydrogen bonds and other intermolecular interactions that govern this binding. For example, the biological activity of the related compound (2R,3R)-3-methylbutane-1,2,4-triol is noted to be crucially dependent on its stereochemistry. ajchem-b.com

Chemical Synthesis and Reactivity: In chemical reactions, the stereochemistry of this compound influences its behavior in several ways:

As a Chiral Auxiliary or Synthon: When an enantiopure form of the triol is used as a starting material (a chiral synthon) in a multi-step synthesis, its stereochemistry is transferred to the final product. This is critical in the synthesis of complex molecules like pharmaceuticals, where only one enantiomer has the desired therapeutic effect. For instance, (S)-1,2,4-butanetriol is a key precursor for cholesterol-lowering drugs, where its specific configuration is essential for constructing the final active molecule. chemicalbook.com

Kinetic Resolution: When a racemic mixture of this compound reacts with a chiral reagent or catalyst, the two enantiomers will typically react at different rates. This difference in reaction kinetics forms the basis of kinetic resolution, a common method for separating enantiomers.

Physical Properties of Derivatives: Stereochemistry can influence the bulk physical properties of materials derived from the triol. For example, the (S)-enantiomer of butanetriol trinitrate (BTTN), an energetic material derived from 1,2,4-butanetriol, exhibits superior thermal stability compared to racemic BTTN, a difference attributed to more efficient crystalline packing in the pure enantiomer. This demonstrates a direct link between the molecular-level stereochemistry and a macroscopic chemical property.

Chemical Transformations and Derivatization Reactions of 2 Methylbutane 1,2,4 Triol

Formation of Cyclic Ethers and Acetals

The spatial arrangement of the hydroxyl groups in 2-methylbutane-1,2,4-triol and its parent compound, 1,2,4-butanetriol (B146131), facilitates intramolecular cyclization reactions to form various heterocyclic systems. These reactions include acid-catalyzed dehydration to yield tetrahydrofuran (B95107) derivatives and condensation with carbonyl compounds to produce six-membered dioxane or five-membered dioxolane rings.

The 1,2- and 2,4-diol functionalities within the butanetriol backbone are capable of reacting with aldehydes and ketones to form cyclic acetals. The reaction of (S)-1,2,4-butanetriol with various aldehydes has been shown to produce 1,3-dioxane (B1201747) structures. For instance, its reaction with ferrocenecarboxaldehyde results in the formation of the corresponding acetal (B89532) with a 1,3-dioxane structure. acs.org This transformation is significant as it introduces a chiral auxiliary that can direct subsequent stereoselective reactions. acs.org

Similarly, reaction with cyclohexanone (B45756) leads to the corresponding cyclohexylidene acetal. cdnsciencepub.com Interestingly, the formation of cyclic acetals from 1,2,4-butanetriol can lead to a mixture of isomeric products. The reaction with acetone (B3395972) or cyclohexanone yields a mixture of the five-membered 1,3-dioxolane (B20135) (from the 1,2-diol) and the six-membered 1,3-dioxane (from the 2,4-diol). cdnsciencepub.com For the cyclohexylidene acetal, the ratio of the five-membered to the six-membered ring product was found to be 95:5, respectively. cdnsciencepub.com

| Carbonyl Compound | Reagent | Product Type | Isomer Ratio (5-ring:6-ring) | Reference |

| Cyclohexanone | (S)-1,2,4-Butanetriol | Cyclohexylidene Acetal | 95:5 | cdnsciencepub.com |

| Acetone | (S)-1,2,4-Butanetriol | Acetonide | ~90:10 | cdnsciencepub.com |

| Ferrocenecarboxaldehyde | (S)-1,2,4-Butanetriol | Ferrocenyl Acetal | Primarily 1,3-Dioxane | acs.org |

| p-Nitrobenzaldehyde | (S)-1,2,4-Butanetriol | p-Nitrophenyl Acetal | Isomerically Pure Acetal | thieme-connect.comchemicalbook.com |

Table 1: Synthesis of Cyclic Acetals from (S)-1,2,4-Butanetriol.

Esterification and Functional Group Modifications

The hydroxyl groups of this compound can be readily esterified to modify the compound's physical and chemical properties. Complete esterification of all three hydroxyl groups is a common transformation. For example, the treatment of (S)-1,2,4-butanetriol with acetic anhydride (B1165640) in the presence of a suitable catalyst yields (S)-1,2,4-triacetoxybutane. chemicalbook.com This reaction proceeds in high yield, demonstrating the accessibility of the hydroxyl groups to acylation. cdnsciencepub.com

For analytical or derivatization purposes, reagents that produce crystalline solids are often employed. The reaction of (S)-1,2,4-butanetriol with 3,5-dinitrobenzoyl chloride quantitatively converts the triol into the corresponding tris(3,5-dinitrobenzoyl) ester, a solid derivative suitable for characterization. cdnsciencepub.comchemicalbook.com

| Acylating Agent | Reagent | Product | Yield | Reference |

| Acetic Anhydride | (S)-1,2,4-Butanetriol | (S)-1,2,4-Triacetoxybutane | 93% | cdnsciencepub.com |

| 3,5-Dinitrobenzoyl chloride | (S)-1,2,4-Butanetriol | (S)-1,2,4-Tris(3,5-dinitrobenzoyloxy)butane | 97% | cdnsciencepub.com |

Table 2: Esterification Reactions of (S)-1,2,4-Butanetriol.

Functional Group Interconversions for Synthetic Utility

The synthetic utility of this compound and its analogs is greatly enhanced by the ability to selectively transform its hydroxyl groups. These interconversions are crucial for using the molecule as a building block in the synthesis of more complex targets.

A key strategy involves the selective protection of certain hydroxyl groups, followed by the modification of the remaining ones. The formation of a 1,3-dioxane from (S)-1,2,4-butanetriol, as described previously, protects the C2 and C4 hydroxyls, leaving the C1 primary hydroxyl group free for further reaction. acs.orgthieme-connect.com This free hydroxyl can then be converted to other functionalities, such as an ether via O-methylation using sodium hydride and methyl iodide. acs.org Subsequent removal of the acetal protecting group regenerates the diol functionality, having selectively modified the C1 position. thieme-connect.com

Furthermore, the hydroxyl groups can be converted into better leaving groups to facilitate substitution reactions. (S)-1,2,4-butanetriol can be converted into a cyclic sulfate, a highly reactive intermediate, which can then be used in nucleophilic substitution reactions to build more complex molecular architectures. chemicalbook.com Another useful transformation is the conversion of the triol to an epoxide, such as (+)-3,4-epoxy-1-butanol, which serves as a versatile electrophilic building block for introducing the chiral four-carbon unit into other molecules. chemicalbook.com

Development of Novel Derivatization Reagents

Beyond being a target for derivatization, chiral polyols like (S)-1,2,4-butanetriol are valuable as starting materials for the development of novel reagents, particularly chiral auxiliaries for asymmetric synthesis. A chiral auxiliary is a reagent that is temporarily incorporated into a substrate to direct a stereoselective reaction, and is subsequently removed.

(S)-1,2,4-butanetriol has been effectively employed as a chiral auxiliary in the synthesis of ferrocene (B1249389) derivatives with planar chirality. acs.org In this role, the triol reacts with a prochiral aldehyde, ferrocenecarboxaldehyde, to form a chiral acetal. acs.org The stereocenter of the butanetriol backbone directs a subsequent ortho-lithiation reaction to occur with high diastereoselectivity (98% de). acs.org After the desired substituent is introduced, the auxiliary can be hydrolyzed, yielding an enantiomerically enriched product (98% ee) and recovering the triol. acs.org This methodology highlights the utility of 1,2,4-butanetriol as a recyclable reagent for inducing chirality in complex chemical systems.

The molecule is also described as a flexible, multivalent scaffold and a versatile building block, indicating its potential in the construction of a wide range of chiral compounds and complex natural products. researchgate.net

Advanced Analytical Techniques for 2 Methylbutane 1,2,4 Triol Characterization

Chiral Chromatography for Enantiomeric Purity Analysis

Chiral chromatography is a specialized form of chromatography where the stationary phase is chiral, allowing for the differential interaction with the enantiomers of a racemic mixture. This results in the separation of the enantiomers, enabling their individual quantification and the determination of enantiomeric purity or enantiomeric excess (ee). Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be adapted for chiral separations of polyols like this compound.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The choice of the CSP and the chromatographic conditions are critical for achieving successful enantioseparation.

For polyols, which are polar compounds, derivatization is often employed in gas chromatography to increase their volatility and thermal stability. In contrast, HPLC offers a wider range of CSPs that can handle polar compounds directly. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the chiral separation of a broad range of compounds, including those with multiple hydroxyl groups.

Detailed research has been conducted to establish effective methods for the enantiomeric analysis of this compound. One such method involves the use of chiral gas chromatography with a flame ionization detector (GC-FID).

In a specific application, the enantiomers of this compound were successfully separated using a Chirasil Dex CB column. d-nb.info This type of column is a cyclodextrin-based chiral stationary phase, which is known for its excellent enantioselective properties for a variety of chiral compounds. The analysis was performed using helium as the carrier gas and a specific temperature program to achieve optimal separation. d-nb.info

The research findings from such analyses are critical for quality control in the synthesis of enantiomerically pure this compound and for studying its stereospecific interactions in biological systems. The ability to accurately determine the enantiomeric composition ensures the desired therapeutic or chemical properties of the final product.

Below is a data table summarizing the experimental conditions for the chiral GC analysis of this compound.

Table 1: Chiral GC-FID Conditions for the Enantiomeric Separation of this compound

| Parameter | Value |

| Column | Chirasil Dex CB |

| Dimensions | 25 m x 0.32 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 250°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 275°C |

| Column Flow Rate | 1.14 mL/min |

| Temperature Program | Specific temperature gradient |

This table presents a summary of the gas chromatography conditions used for the chiral separation of this compound enantiomers as reported in a research study. d-nb.info

Applications of 2 Methylbutane 1,2,4 Triol in Advanced Organic Synthesis

Role as a Key Intermediate in Chemical Synthesis

2-Methylbutane-1,2,4-triol serves as a key intermediate and a versatile building block in organic synthesis. lookchem.com Its utility stems from the multiple functional groups that can be selectively protected and reacted to build complex molecular architectures. It is utilized in laboratory settings for the synthesis of unique and complex molecules. clearsynth.com

Research and commercial suppliers identify it as a fundamental organic building block available for research and development purposes. bldpharm.comachemblock.com The synthesis of this compound can itself start from precursors such as isoprenol. chemsrc.com The value of the related compound, 1,2,4-butanetriol (B146131), as an intermediate in drug synthesis further highlights the importance of this structural backbone in creating valuable downstream products. google.com Its role is primarily in research contexts aimed at creating new molecules with potential applications in a variety of fields. lookchem.com

Potential as a Chiral Building Block for Complex Molecules

The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). This chirality is of significant value in advanced organic synthesis. The specific enantiomer, (2S)-2-methylbutane-1,2,4-triol, is commercially available, indicating its use as a chiral building block. sigmaaldrich.com

The development of methods to construct such chiral building blocks is crucial for the synthesis of many pharmaceutical agents and complex natural products. acs.org Chiral synthons, like specific stereoisomers of this triol, are essential for controlling the three-dimensional structure of a target molecule, which is often critical for its biological activity. acs.org While research on the closely related (S)-3-(hydroxymethyl)butane-1,2,4-triol has demonstrated its use as a flexible, multivalent scaffold for preparing novel homoceramide analogues, it underscores the potential of this class of chiral molecules. acs.org The availability of specific enantiomers of this compound allows chemists to introduce a defined stereocenter into a molecule, a key step in the asymmetric synthesis of complex targets. sigmaaldrich.comacs.org

Exploration in Novel Material Development

This compound is utilized in the field of material science. bldpharm.comsigmaaldrich.com Its potential applications extend to the development of new materials and formulations. For instance, it has been investigated for its potential as a biofuel additive, where its properties could enhance the performance and efficiency of environmentally sustainable energy sources. lookchem.com

Furthermore, isomers and related structures of this compound are subjects of research in atmospheric chemistry. The isomer 3-methylenebutane-1,2,4-triol has been identified as a product of isoprene-derived epoxydiol (IEPOX) reactions in the atmosphere, making it a tracer for secondary organic aerosols (SOA). acs.org The synthesis and study of such compounds are essential for understanding their atmospheric lifecycle and impact on air quality and climate, representing a niche area of novel material and environmental research. acs.org

Utilization in Fine Chemical Production

The production of fine chemicals involves the synthesis of complex, pure substances on a smaller scale than bulk chemicals, and this compound is a relevant component in this sector. It is classified as an organic building block used for research and manufacturing purposes. bldpharm.com Its primary role is as a starting material or intermediate in the synthesis of a wide array of other organic compounds. lookchem.com

The parent compound, 1,2,4-butanetriol, is noted as a synthesis component for producing nitrates used in specialized applications, illustrating the utility of this triol structure in creating targeted fine chemicals. google.com The use of this compound in synthesizing unique and complex molecules for research further cements its position within the fine chemical production landscape. clearsynth.com

Theoretical and Computational Studies of 2 Methylbutane 1,2,4 Triol

Molecular Modeling and Conformational Analysis

The conformational landscape of 2-methylbutane-1,2,4-triol is primarily dictated by the rotation around its carbon-carbon single bonds. The presence of a methyl group and three hydroxyl groups introduces steric and electronic complexities that influence the relative stability of its various conformers.

Molecular modeling of this compound would begin with an analysis of the rotational possibilities around the C1-C2, C2-C3, and C3-C4 bonds. The conformational preferences of the underlying 2-methylbutane skeleton are a foundational aspect. For 2-methylbutane, the rotation around the C2-C3 bond is of particular interest, leading to staggered and eclipsed conformations. The staggered conformations are generally more stable due to the minimization of torsional strain. The most stable staggered conformation is the one where the largest groups are positioned anti-periplanar to each other.

In this compound, the introduction of hydroxyl groups at the C1, C2, and C4 positions significantly alters this landscape. The key differentiating factor is the potential for intramolecular hydrogen bonding between the hydroxyl groups. These interactions can stabilize certain gauche conformations that might otherwise be energetically unfavorable due to steric hindrance. For instance, a hydrogen bond between the hydroxyl groups on C2 and C4, or between those on C1 and C2, could lock the molecule into specific arrangements.

A systematic conformational search using molecular mechanics or more advanced quantum mechanical methods would be necessary to identify the global and local energy minima on the potential energy surface of this compound. The relative energies of these conformers would determine their population distribution at a given temperature.

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Dihedral Angle | Description | Expected Influences |

| H-O-C1-C2 | Rotation of the C1-hydroxyl group | Influenced by potential hydrogen bonding with the C2-hydroxyl group. |

| C1-C2-C3-C4 | Main chain conformation | Determines the relative positions of the substituent groups. |

| H-O-C2-C3 | Rotation of the C2-hydroxyl group | Steric interactions with the C2-methyl group and potential hydrogen bonding. |

| C2-C3-C4-O | Orientation of the C4-hydroxyl group | Can be involved in hydrogen bonding with the C1 or C2 hydroxyls. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of this compound. These calculations can map the electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps, all of which are crucial for understanding the molecule's chemical behavior.

The electronic structure of this compound is heavily influenced by the highly electronegative oxygen atoms of the hydroxyl groups. These groups create localized regions of negative electrostatic potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the hydroxyl groups are electron-deficient and act as sites for nucleophilic attack or as hydrogen bond donors.

A computational study on the closely related molecule 1,2,4-butanetriol (B146131) trinitrate, where the hydroxyl groups are nitrated, has shown that the O-NO2 bonds are the weakest and most likely to undergo homolytic cleavage. By analogy, in this compound, the C-O and O-H bonds of the hydroxyl groups would be the primary sites of chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For a polyhydroxylated alkane like this compound, the HOMO is expected to be localized primarily on the lone pairs of the oxygen atoms, indicating their nucleophilic character. The LUMO would likely be associated with the antibonding orbitals of the C-O or O-H bonds, suggesting these are the sites for accepting electrons in a reaction. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap implies lower reactivity.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO | Localized on oxygen lone pairs | Nucleophilic character at hydroxyl groups. |

| LUMO | Associated with C-O and O-H antibonding orbitals | Susceptibility to cleavage of these bonds. |

| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity. |

| Electrostatic Potential | Negative potential around oxygen atoms | Sites for electrophilic attack and hydrogen bonding. |

| Positive potential around hydroxyl hydrogens | Acidic character and sites for nucleophilic attack. |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the molecule.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using quantum chemical calculations. The predicted chemical shifts are highly sensitive to the molecular conformation. Therefore, accurate predictions often involve averaging the chemical shifts over a Boltzmann-weighted ensemble of low-energy conformers.

¹H NMR: The spectrum is expected to show distinct signals for the protons of the methyl group, the methylene (B1212753) groups (CH₂), the methine proton (if present, depending on the carbon skeleton analysis), and the hydroxyl protons. The chemical shifts of the hydroxyl protons would be particularly sensitive to solvent and temperature due to hydrogen bonding.

¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule, as they are in chemically non-equivalent environments. The carbons bonded to the electron-withdrawing hydroxyl groups (C1, C2, and C4) would resonate at higher chemical shifts (downfield) compared to the other carbons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrational modes of the molecule. For this compound, the most prominent features would be:

A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups.

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

C-O stretching vibrations typically appearing in the 1000-1200 cm⁻¹ range.

Computational frequency calculations can predict these vibrational modes and their intensities, providing a theoretical spectrum that can be compared with experimental data.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Region/Value | Notes |

| ¹H NMR | Chemical Shift (δ) | ~0.9-1.2 ppm (CH₃) | The exact values are conformation and solvent dependent. |

| ~1.5-2.0 ppm (CH₂) | |||

| ~3.5-4.0 ppm (CH-O and CH₂-O) | |||

| Variable (OH) | Broad signal, position dependent on concentration and solvent. | ||

| ¹³C NMR | Chemical Shift (δ) | ~15-25 ppm (CH₃) | Carbons attached to oxygen are significantly downfield. |

| ~30-40 ppm (CH₂) | |||

| ~60-80 ppm (C-O) | |||

| IR | Vibrational Frequency | 3200-3600 cm⁻¹ | Broad, strong band for O-H stretch (H-bonded). |

| 2850-3000 cm⁻¹ | C-H stretch. | ||

| 1000-1200 cm⁻¹ | C-O stretch. |

Future Research Directions and Emerging Applications for 2 Methylbutane 1,2,4 Triol

Innovations in Sustainable Synthesis and Process Optimization

The industrial production of polyols like 2-methylbutane-1,2,4-triol is undergoing a shift towards more sustainable and efficient methods. Future research will likely focus on green chemistry principles to minimize environmental impact and reduce production costs.

A key area of innovation lies in the development of novel catalytic systems. While traditional methods often rely on metal-based catalysts, future approaches may increasingly utilize biocatalysts, such as enzymes, and engineered microorganisms. nih.govresearchgate.net These biological systems can offer high selectivity and operate under milder reaction conditions, reducing energy consumption and waste generation. For instance, the biosynthesis of 1,2,4-butanetriol (B146131), a closely related compound, has been achieved using engineered Escherichia coli, demonstrating the potential for microbial fermentation to produce valuable polyols from renewable feedstocks like xylose. nih.govresearchgate.net Optimizing reaction parameters such as temperature, pH, and substrate concentration will be crucial for maximizing yield and efficiency in these biosynthetic routes. nih.govresearchgate.net

Process optimization will also involve the exploration of alternative starting materials. While traditional synthesis might rely on petroleum-derived precursors, future research will likely investigate the use of biomass and other renewable resources. researchgate.net The development of efficient methods for converting biomass-derived sugars and other platform chemicals into this compound will be a significant step towards a more sustainable chemical industry.

Expanding the Scope of Derivatization and Multifunctional Applications

The three hydroxyl groups of this compound offer a rich platform for chemical modification, leading to a wide array of derivatives with tailored properties and functionalities. Future research is expected to significantly expand the library of these derivatives and explore their applications in diverse fields.

Derivatization strategies will likely focus on creating novel esters, ethers, and other functionalized molecules. These derivatives could find use as:

Pharmaceutical Intermediates: The core structure of this compound can serve as a versatile building block in the synthesis of complex pharmaceutical compounds. lookchem.com Its potential antioxidant and anti-inflammatory properties further suggest its value in developing new therapeutic agents. lookchem.com

Cosmetic Ingredients: The compound's solubility in water and ethanol, coupled with its sweet taste, makes it an attractive ingredient in personal care products like creams, lotions, and shampoos. lookchem.com Derivatization could enhance these properties or introduce new functionalities, such as improved moisturization or sensory characteristics.

Biofuel Additives: Research has indicated the potential of this compound as a biofuel additive due to its high octane (B31449) rating. lookchem.com Further derivatization could optimize its combustion properties and compatibility with existing fuel systems.

Polymer Components: As a polyol, it can be a precursor for polyesters and polyurethanes. By modifying its structure, researchers can fine-tune the mechanical and thermal properties of the resulting polymers for specific applications.

Development of Advanced Analytical Platforms

To support the advancements in synthesis and derivatization, the development of more sophisticated and efficient analytical platforms for the characterization and quantification of this compound and its derivatives is essential.

Current analytical techniques for polyols include:

| Analytical Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A powerful technique for separating and identifying volatile compounds. Derivatization is often required for polyols. creative-proteomics.com | Used for the analysis of volatile polyols, providing high sensitivity and specificity. creative-proteomics.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Highly sensitive and versatile for analyzing non-volatile compounds in complex mixtures. creative-proteomics.comcreative-proteomics.com | Ideal for the identification and quantification of polyols in various samples, including food, pharmaceuticals, and environmental matrices. creative-proteomics.com |

| High-Performance Liquid Chromatography (HPLC) | Used for the separation and quantification of polyols, often with refractive index (RI) or evaporative light scattering detectors (ELSD). creative-proteomics.com | Commonly employed in the quality control of food, pharmaceutical, and cosmetic formulations. creative-proteomics.com |

| Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy | A rapid and non-destructive technique for determining properties like hydroxyl value, acid number, and moisture content. labwrench.comabb.compico.co.th | Suitable for at-line process monitoring and quality assurance in industrial settings. abb.compico.co.th |

Future research in this area will likely focus on:

Developing faster and more sensitive methods to reduce analysis time and improve detection limits.

Creating high-throughput screening platforms to rapidly analyze large numbers of samples, which is crucial for process optimization and quality control.

Improving hyphenated techniques , such as the combination of different chromatographic and spectroscopic methods, to provide more comprehensive structural information.

Miniaturization of analytical systems to enable portable and on-site analysis.

Deeper Exploration of Structure-Activity Relationships for Potential Bioactive Analogues

The structural similarity of this compound to other biologically active polyols suggests that it and its derivatives could possess interesting biological properties. A deeper exploration of the structure-activity relationships (SAR) of its analogues is a promising avenue for future research.

This research will involve synthesizing a library of this compound analogues with systematic variations in their chemical structure. These analogues will then be screened for various biological activities, such as antimicrobial, antiviral, or enzyme-inhibiting properties. For example, the related compound 1,2,4-butanetriol is a known precursor in the synthesis of certain pharmaceuticals. google.com Furthermore, this compound itself has been isolated from an endophytic fungus, indicating its natural occurrence and potential for bioactivity. researchgate.netresearchgate.net

Computational modeling and molecular docking studies will play a crucial role in understanding how structural modifications influence biological activity. By correlating specific structural features with observed biological effects, researchers can design and synthesize more potent and selective bioactive compounds. This approach could lead to the discovery of new drug candidates or other valuable bioactive molecules.

Q & A

Q. Key Considerations :

- Yields vary significantly; silica gel chromatography often results in substantial loss (e.g., 30% yield reported for triol isolation) .

- Alternative purification methods like centrifugal counter-current chromatography (CCC) improve recovery .

How is this compound characterized structurally and physicochemically?

Basic Research Focus

Key properties include:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H12O3 | |

| Density | 1.159 g/cm³ | |

| Boiling Point | 286.7°C at 760 mmHg | |

| Solubility | Polar solvents (MeOH, DMSO) |

Q. Analytical Techniques :

- NMR Spectroscopy : <sup>1</sup>H (60–270 MHz) and <sup>13</sup>C (68 MHz) confirm stereochemistry and hydroxyl group positions .

- Mass Spectrometry (MS) : Used to validate molecular weight (120.147 g/mol) and fragmentation patterns .

What challenges arise in the purification of this compound, and how can they be addressed?

Advanced Research Focus

Challenges :

- Low yields due to adsorption on silica gel during column chromatography .

- Co-elution of stereoisomers complicating isolation .

Q. Solutions :

- Centrifugal CCC : Eliminates silica gel interactions, improving yield to ~30% .

- High-Pressure Hydrogenation : Using Rh/Al2O3 at 100 atm enhances reaction completion, reducing byproduct formation .

How can stereochemical outcomes be controlled during synthesis?

Advanced Research Focus

Methodological Approaches :

- Chiral Catalysts : Sharpless asymmetric dihydroxylation ensures enantioselectivity. For example, (DHQD)2PHAL ligands yield (R)-configured diols .

- Temperature and Solvent Effects : Polar solvents (t-BuOH/H2O) stabilize transition states, enhancing stereochemical fidelity .

Q. Data Contradictions :

- Rh-catalyzed hydrogenation under ambient pressure produces mixed isomers, whereas high pressure favors the all-cis isomer .

What analytical techniques resolve structural isomers of this compound?

Advanced Research Focus

Techniques :

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- 2D NMR (COSY, NOESY) : Maps spatial proximity of hydroxyl groups to distinguish cis vs. trans configurations .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. Case Study :

- (±)-all-cis-Cyclohexane-1,2,4-triol was confirmed via melting point and NMR comparisons with literature data .

How do reaction conditions influence catalytic hydrogenation yields?

Advanced Research Focus

Experimental Design :

| Condition | Outcome | Reference |

|---|---|---|

| Rh/Al2O3, 100 atm H2 | 30% yield of all-cis isomer | |

| Rh/Al2O3, 1 atm H2 | Incomplete reaction; precursor dominates |

Q. Optimization Strategy :

- Elevated pressure (≥50 atm) and prolonged reaction time (24–48 hrs) maximize conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.